(2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide
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Overview
Description
(2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a benzodioxole ring and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Pyridinylmethyl Group: This step involves the alkylation of pyridine with an appropriate alkyl halide.
Formation of the Prop-2-enamide Moiety: The final step involves the condensation of the benzodioxole and pyridinylmethyl intermediates with an appropriate acrylamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyridinylmethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole ring and pyridinylmethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E,8E)-9-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)nona-2,8-dien-1-one
- **2-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]}
Uniqueness
(2E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide is unique due to its specific combination of a benzodioxole ring and a pyridinylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-16(18-10-13-3-1-2-8-17-13)7-5-12-4-6-14-15(9-12)21-11-20-14/h1-9H,10-11H2,(H,18,19)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNZFLXIABIERY-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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